molecular formula C9H16O2 B14097803 4-(Methoxymethylidene)-2,2-dimethyloxane

4-(Methoxymethylidene)-2,2-dimethyloxane

Cat. No.: B14097803
M. Wt: 156.22 g/mol
InChI Key: RCMCALCRPHTCHU-UHFFFAOYSA-N
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Description

4-(Methoxymethylidene)-2,2-dimethyloxane is an organic compound with a unique structure that includes a methoxymethylidene group attached to a dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethylidene)-2,2-dimethyloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyloxane with methoxymethylidene chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethylidene)-2,2-dimethyloxane can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethylidene group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce methylene derivatives.

Scientific Research Applications

4-(Methoxymethylidene)-2,2-dimethyloxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethylidene)-2,2-dimethyloxane involves its interaction with specific molecular targets. The methoxymethylidene group can act as a reactive site for various biochemical reactions. The pathways involved may include enzyme-mediated transformations and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetone: Similar in structure but with different functional groups.

    4-Methoxyamphetamine: Shares the methoxy group but has a different core structure.

Uniqueness

4-(Methoxymethylidene)-2,2-dimethyloxane is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(methoxymethylidene)-2,2-dimethyloxane

InChI

InChI=1S/C9H16O2/c1-9(2)6-8(7-10-3)4-5-11-9/h7H,4-6H2,1-3H3

InChI Key

RCMCALCRPHTCHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=COC)CCO1)C

Origin of Product

United States

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